

Validation of ammonium lactate as a non-toxic excipient in drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ammonium lactate	
Cat. No.:	B1194391	Get Quote

Ammonium Lactate: A Favorable Non-Toxic Excipient in Drug Delivery

For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulation development, directly impacting the safety and efficacy of the final drug product. An ideal excipient should be inert, non-toxic, and compatible with the active pharmaceutical ingredient (API). This guide provides a comprehensive validation of **ammonium lactate** as a non-toxic excipient, comparing its safety profile with other commonly used alternatives through experimental data and detailed protocols.

Ammonium lactate, the ammonium salt of lactic acid, is a naturally occurring alpha-hydroxy acid salt. It is a normal constituent of human tissues and blood, suggesting a high degree of biocompatibility.[1] While extensively used in dermatological formulations for its moisturizing and keratolytic properties, its potential as a safe and effective excipient in other drug delivery systems, including oral and parenteral routes, is increasingly being recognized.

Comparative Toxicity Analysis

A thorough evaluation of an excipient's toxicity profile is paramount. This section compares the acute, in vitro, and hemolytic toxicity of **ammonium lactate** with other widely used excipients.

Acute Toxicity



The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. A higher LD50 value indicates lower acute toxicity. Orally, **ammonium lactate** is considered practically non-toxic in animal models.

Excipient	Administration Route	Species	LD50
Ammonium Lactate	Oral	Rat, Mouse	>15 mL/kg
Mannitol	Oral	Rat	13,500 mg/kg
Intravenous	Rat	9,690 mg/kg	
Propylene Glycol	Oral	Rat	20,000 mg/kg
Intravenous	Rat	6,423 mg/kg	
Polysorbate 80	Oral	Rat	25,000 mg/kg
Intravenous	Rat	1,790 mg/kg	
Cremophor® EL	Oral	Rat	~7,000 mg/kg
Intravenous	Mouse	~3,000 mg/kg	

This table summarizes LD50 values for common pharmaceutical excipients. Data is compiled from various sources and should be used for comparative purposes.

In Vitro Cytotoxicity

Cytotoxicity assays are essential for assessing the toxicity of a substance at the cellular level. The IC50 value, the concentration of a substance that inhibits 50% of cell viability, is a key parameter. While specific IC50 data for **ammonium lactate** on common cell lines like HeLa, HepG2, and A549 is not readily available in published literature, studies on the individual components, ammonium and lactate, show that ammonium is generally more potent in inhibiting cell growth. However, as a salt of a naturally occurring acid and base, **ammonium lactate** is anticipated to have a favorable cytotoxicity profile.

Further studies are warranted to establish a comprehensive in vitro cytotoxicity profile of **ammonium lactate** across various cell lines and in direct comparison with other excipients.



Hemolytic Potential

For parenteral formulations, assessing the hemolytic potential of an excipient is critical to prevent red blood cell lysis. The hemolytic activity is often expressed as the concentration that causes 50% hemolysis (HC50). Polysorbate 80, a common solubilizing agent, has been reported to have hemolytic activity.[2][3]

Specific hemolytic data for **ammonium lactate** is not widely published. Given its physiological presence, it is expected to have a low hemolytic potential, but experimental verification is necessary for parenteral applications.

Genotoxicity and Developmental Toxicity

Comprehensive safety evaluation extends beyond acute toxicity. Studies on **ammonium lactate** have shown no evidence of mutagenic potential in the Ames assay and the in vivo mouse micronucleus assay. Furthermore, dermal studies in rats have not revealed any adverse effects on fertility or pre- and post-natal development at doses of 300 mg/kg/day.

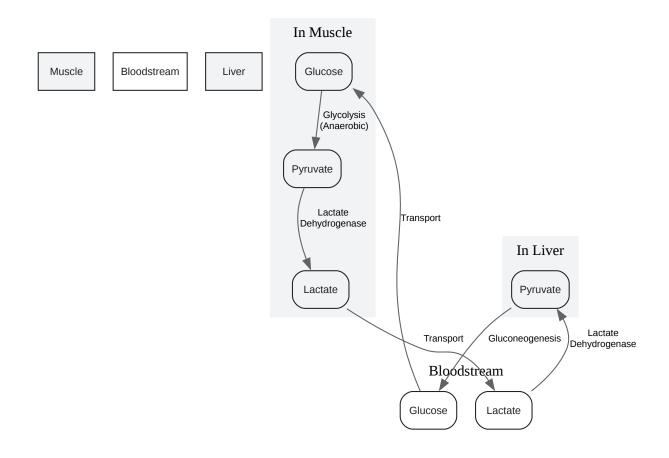
Metabolic Pathways

Upon administration, **ammonium lactate** is expected to dissociate into ammonium and lactate ions, both of which are endogenous molecules with well-established metabolic pathways.

Lactate Metabolism

Lactate is primarily metabolized in the liver and kidneys through the Cori cycle. In this pathway, lactate is converted to glucose, which can then be used as an energy source by various tissues, including muscles.[4][5][6][7][8]





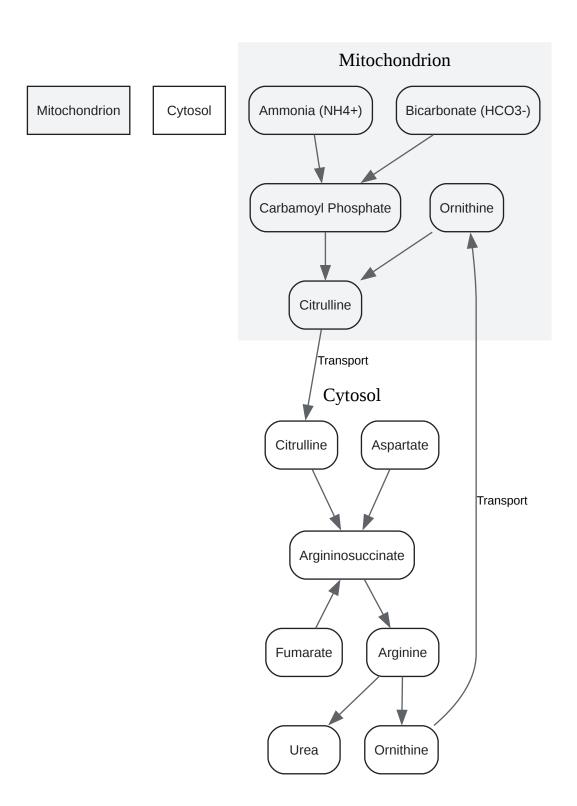
Click to download full resolution via product page

Caption: The Cori Cycle.

Ammonium Metabolism

Ammonium is detoxified in the liver through the urea cycle, where it is converted into urea, a less toxic compound that is subsequently excreted by the kidneys.[9][10][11][12]





Click to download full resolution via product page

Caption: The Urea Cycle.



Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key in vitro toxicity assays.

In Vitro Hemolysis Assay

This protocol assesses the hemolytic potential of an excipient on red blood cells.[13][14][15] [16][17]



Click to download full resolution via product page

Caption: Hemolysis Assay Workflow.

Methodology:

- Preparation of Red Blood Cell (RBC) Suspension:
 - Collect fresh whole blood in tubes containing an anticoagulant (e.g., EDTA).
 - Centrifuge the blood at a low speed (e.g., 1000 x g for 10 minutes) to pellet the RBCs.
 - Carefully remove the plasma and buffy coat.
 - Wash the RBC pellet three times with an isotonic buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Resuspend the washed RBCs in the buffer to a final concentration of 2% (v/v).
- Incubation:



- Prepare serial dilutions of the ammonium lactate and other excipients in the isotonic buffer.
- \circ In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of each excipient dilution.
- Include a positive control (e.g., 1% Triton X-100) and a negative control (isotonic buffer).
- Incubate the plate at 37°C for 1-2 hours.
- Measurement and Calculation:
 - Centrifuge the plate to pellet the intact RBCs.
 - Carefully transfer the supernatant to a new 96-well plate.
 - Measure the absorbance of the supernatant at 540 nm using a microplate reader.
 - Calculate the percentage of hemolysis using the following formula: % Hemolysis =
 [(Absorbance of sample Absorbance of negative control) / (Absorbance of positive
 control Absorbance of negative control)] * 100

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21][22]



Click to download full resolution via product page

Caption: MTT Assay Workflow.

Methodology:

Cell Seeding:



- Seed cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
- Allow the cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.

Treatment:

- Prepare serial dilutions of ammonium lactate and other excipients in the cell culture medium.
- Remove the old medium from the wells and add 100 μL of the excipient dilutions.
- Include a vehicle control (cell culture medium).
- Incubate the plate for 24, 48, or 72 hours.
- MTT Addition and Solubilization:
 - After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
 - Carefully remove the medium and add 100 μL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
 - Gently shake the plate to dissolve the formazan crystals.
- Measurement and Calculation:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability using the following formula: % Cell Viability =
 (Absorbance of treated cells / Absorbance of control cells) * 100

Conclusion

Based on the available data, **ammonium lactate** presents a strong safety profile, making it a highly viable, non-toxic excipient for various drug delivery applications. Its endogenous nature and well-understood metabolic pathways contribute to its excellent biocompatibility. While



further direct comparative studies on its in vitro cytotoxicity and hemolytic potential are encouraged to build a more comprehensive profile, the existing evidence strongly supports its validation as a safe alternative to other commonly used excipients. The provided experimental protocols offer a framework for researchers to conduct these and other necessary evaluations to ensure the safety and efficacy of their novel drug formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hemolytic Activity, Cytotoxicity, and Antimicrobial Effects of Human Albumin- and Polysorbate-80-Coated Silver Nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cori cycle Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. davuniversity.org [davuniversity.org]
- 7. youtube.com [youtube.com]
- 8. Technical Muscle: The Cori Cycle and Lactic Acid as Fuel: An In-Depth Exploration [technicalmuscle.co.uk]
- 9. Urea cycle Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Urea Cycle Disorders StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in Human Erythrocytes [jove.com]
- 14. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]



- 15. Assay of Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. evotec.com [evotec.com]
- 17. nucro-technics.com [nucro-technics.com]
- 18. The MTT assay as tool to evaluate and compare excipient toxicity in vitro on respiratory epithelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT (Assay protocol [protocols.io]
- 22. MTT assay protocol | Abcam [abcam.com]
- To cite this document: BenchChem. [Validation of ammonium lactate as a non-toxic excipient in drug delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194391#validation-of-ammonium-lactate-as-a-non-toxic-excipient-in-drug-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





